molecular formula C18H22N2O2 B5209533 2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE

Cat. No.: B5209533
M. Wt: 298.4 g/mol
InChI Key: HRJLHJXRAVXVRB-UHFFFAOYSA-N
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Description

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by its attachment to the piperidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a piperidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-15-11-7-8-12-20(15)18(21)16-13(2)22-19-17(16)14-9-5-4-6-10-14/h4-6,9-10,15H,3,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJLHJXRAVXVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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